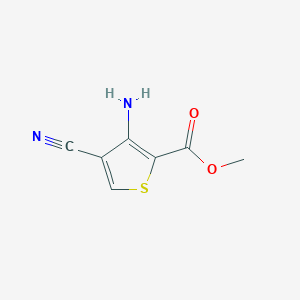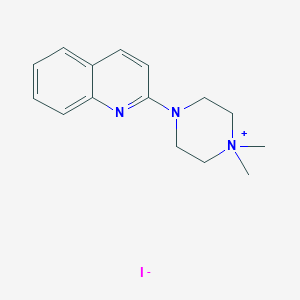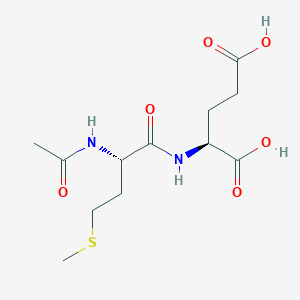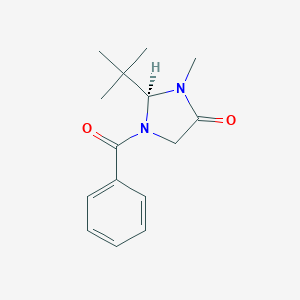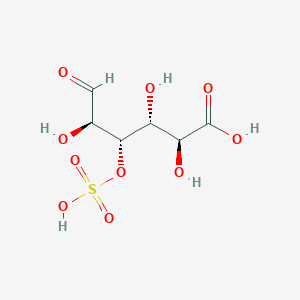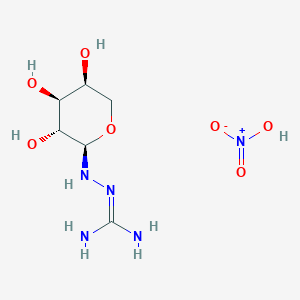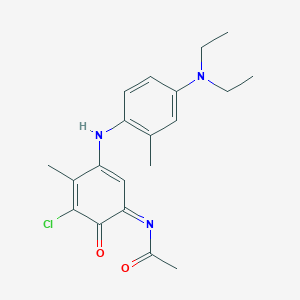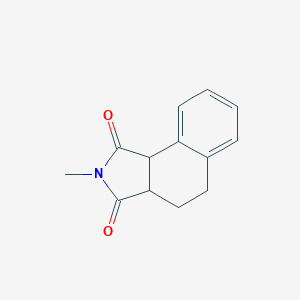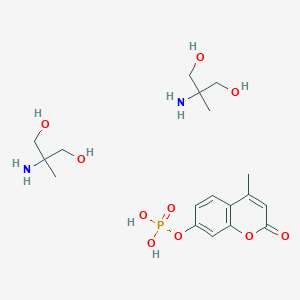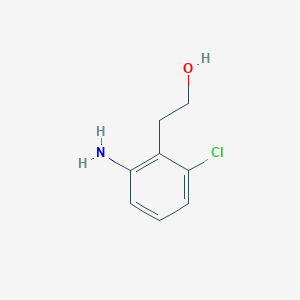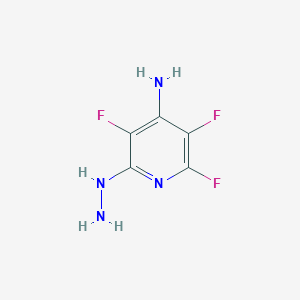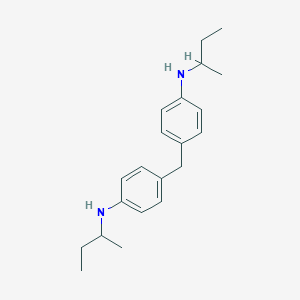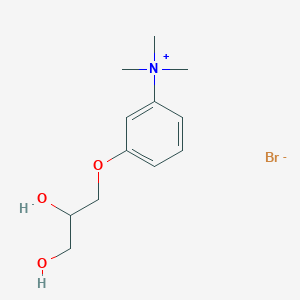
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as MDPB, is a quaternary ammonium compound that has been widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mécanisme D'action
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide acts as a potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic and euphoric effects associated with opioids.
Effets Biochimiques Et Physiologiques
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociceptive effects in thermal and mechanical pain tests. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce rewarding effects in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research is its high potency and selectivity for the μ-opioid receptor. This allows for precise investigation of the receptor's role in pain management and addiction. However, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research. One area of interest is the development of more potent and selective agonists of the μ-opioid receptor for the treatment of pain and addiction. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in combination with other compounds to investigate the synergistic effects of multiple agonists on the μ-opioid receptor. Finally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in studies to investigate the role of the μ-opioid receptor in other physiological processes, such as immune function and stress response.
In conclusion, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a potent and selective agonist of the μ-opioid receptor that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool compound for investigating the role of the μ-opioid receptor in pain management and addiction. While (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limitations in terms of solubility, it remains an important tool for scientific research, and there are several potential future directions for its use.
Méthodes De Synthèse
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can be synthesized by reacting 3-(2,3-dihydroxypropoxy)benzaldehyde with trimethylamine and then quaternizing the resulting tertiary amine with methyl bromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been extensively used as a tool compound in scientific research to investigate the μ-opioid receptor. It has been used in binding assays, electrophysiological experiments, and behavioral studies. (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has also been used in animal models to study the role of the μ-opioid receptor in pain management and addiction.
Propriétés
Numéro CAS |
109731-98-8 |
|---|---|
Nom du produit |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Formule moléculaire |
C12H20BrNO3 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
[3-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-5-4-6-12(7-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XXKVUMVKGKQORA-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
Synonymes |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



